molecular formula C7H13Cl2N3O2 B13456304 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B13456304
M. Wt: 242.10 g/mol
InChI Key: VIFARYHCIRGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring attached to a pyrazolone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of morpholine with a suitable pyrazolone precursor under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

5-morpholin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c11-7-3-5(9-10-7)6-4-12-2-1-8-6;;/h3,6,8H,1-2,4H2,(H2,9,10,11);2*1H

InChI Key

VIFARYHCIRGYSM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=O)NN2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.